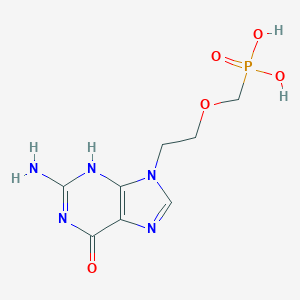

2-(2-amino-6-oxo-3H-purin-9-yl)ethoxymethylphosphonic acid

Description

Properties

IUPAC Name |

2-(2-amino-6-oxo-1H-purin-9-yl)ethoxymethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N5O5P/c9-8-11-6-5(7(14)12-8)10-3-13(6)1-2-18-4-19(15,16)17/h3H,1-2,4H2,(H2,15,16,17)(H3,9,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZVORGQIEFTOQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1CCOCP(=O)(O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N5O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90150649 | |

| Record name | 9-((2-Phosphonylmethoxy)ethyl)guanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114088-58-3 | |

| Record name | P-[[2-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)ethoxy]methyl]phosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114088-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-((2-Phosphonylmethoxy)ethyl)guanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114088583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-((2-Phosphonylmethoxy)ethyl)guanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PMEG | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GS-438 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9YOI96LPP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Nucleophilic Substitution with Chloromethyl Phosphonate Esters

A direct method involves reacting 2-amino-6-oxopurine with a chloromethyl ethoxymethylphosphonate ester. The purine’s N9 position is selectively alkylated under basic conditions, leveraging the nucleophilicity of the deprotonated purine nitrogen. For example, in a protocol adapted from antiviral phosphonate syntheses , the purine is dissolved in dimethylformamide (DMF) with potassium carbonate, followed by dropwise addition of chloromethyl ethoxymethylphosphonate diethyl ester. The mixture is stirred at 60°C for 12 hours, yielding the diethyl ester intermediate. Subsequent hydrolysis with trimethylsilyl bromide (TMSBr) in dichloromethane converts the ester to the phosphonic acid .

Key Conditions :

-

Solvent: DMF or dimethylacetamide (DMA)

-

Base: K₂CO₃ or Cs₂CO₃

-

Temperature: 60–80°C

Phosphomorpholidate Coupling Strategy

A high-yielding approach, inspired by alkoxyalkyl phosphate ester syntheses , employs phosphomorpholidate intermediates to form the phosphonate linkage. The purine derivative is first silylated using hexamethyldisilazane (HMDS) to enhance solubility . The silylated purine is then reacted with a pre-formed alkoxyalkyl phosphomorpholidate (e.g., 3-(hexadecyloxy)propyl hydrogen morpholinophosphonate) in pyridine with acetic acid catalysis. After 48 hours, the product is deprotected using trifluoroacetic acid (TFA) and purified via flash chromatography (CHCl₃:MeOH:NH₄OH:H₂O = 70:30:3:3) .

Advantages :

Solid-Phase Synthesis with Protecting Groups

To minimize side reactions, a protected purine intermediate is synthesized. The 2-amino group of the purine is protected with a dimethoxytrityl (DMT) group using dimethoxytrityl chloride in DMSO . The protected purine is then coupled to a tert-butyl-protected ethoxymethylphosphonate via Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine). Final deprotection with TFA yields the target compound.

Optimization Notes :

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | Chloromethyl phosphonate ester | 45–60 | 92–95 | High |

| Phosphomorpholidate | Morpholinophosphonate, TFA | 50–65 | 95–98 | Moderate |

| Solid-Phase | DMT-Cl, Mitsunobu reagents | 35–50 | 90–93 | Low |

Critical Challenges and Solutions

-

Purine Solubility : Silylation with HMDS or using polar aprotic solvents (DMSO, DMF) mitigates poor solubility .

-

Phosphonate Hydrolysis : Controlled hydrolysis with TMSBr prevents over-degradation .

-

Steric Hindrance : Bulky protecting groups (e.g., tert-butyl) improve regioselectivity during coupling .

Chemical Reactions Analysis

Types of Reactions

9-((2-Phosphonylmethoxy)ethyl)guanine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antiviral and antitumor properties .

Common Reagents and Conditions

Oxidation: Common oxidizing agents, such as hydrogen peroxide or potassium permanganate, are used to oxidize the compound under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the molecule.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with enhanced antiviral activity, while reduction may produce reduced forms with altered biological properties .

Scientific Research Applications

Antiviral Activity

One of the primary applications of this compound is its potential as an antiviral agent. The purine analog structure allows it to interfere with viral replication processes. Research indicates that compounds with similar structures have shown efficacy against herpes simplex virus (HSV) and other DNA viruses.

Case Study: Acyclovir Analogues

Acyclovir, a well-known antiviral medication, shares structural similarities with 2-(2-amino-6-oxo-3H-purin-9-yl)ethoxymethylphosphonic acid. Studies have demonstrated that modifications to the acyclovir structure can enhance antiviral activity and selectivity. This compound may serve as a lead for developing new antiviral agents targeting herpesviruses and potentially other viral infections.

| Compound | Activity | Reference |

|---|---|---|

| Acyclovir | Effective against HSV | |

| 2-(2-amino-6-oxo-3H-purin-9-yl)ethoxymethylphosphonic acid | Potential lead compound |

Biochemical Probes

The phosphonic acid group in this compound can be utilized to design biochemical probes for studying nucleic acid metabolism. These probes can help elucidate the mechanisms of action of various enzymes involved in nucleotide synthesis and degradation.

Case Study: Nucleotide Metabolism

Research involving phosphonate analogs has shown that they can inhibit enzymes such as nucleoside triphosphate hydrolases, which are crucial for nucleotide metabolism. The application of this compound in such studies could provide insights into metabolic pathways and enzyme mechanisms.

Drug Development

The structural features of 2-(2-amino-6-oxo-3H-purin-9-yl)ethoxymethylphosphonic acid make it a candidate for drug development, particularly in creating prodrugs that enhance bioavailability and therapeutic efficacy.

Case Study: Prodrug Formulations

Prodrugs derived from phosphonic acids have been explored for improving the delivery of active pharmaceutical ingredients (APIs). The modification of this compound into a prodrug could lead to better absorption and reduced toxicity in clinical settings.

Mechanism of Action

The mechanism of action of 9-((2-Phosphonylmethoxy)ethyl)guanine involves its incorporation into viral DNA during replication. Once incorporated, it acts as a chain terminator, preventing further elongation of the viral DNA strand. This inhibition of viral DNA synthesis ultimately leads to the suppression of viral replication . The compound also inhibits cellular DNA polymerases, contributing to its antitumor activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Phosphonic Acid Family

Compound 3ZE

- Molecular Formula : C₁₁H₁₅N₆O₆P

- Molecular Weight : 358.25 g/mol

- Structure : Features a pyrrolidinyl-oxoethylphosphonic acid group attached to the purine base. The molecule includes two chiral centers (3S,4R configuration) and a hydroxyl group on the pyrrolidine ring.

Compound 3L4

- Molecular Formula : C₁₂H₂₀N₆O₈P₂

- Molecular Weight : 438.26 g/mol

- Structure: Contains a phosphonoethenyl group (-CH₂-C=CH-PO₃H₂) and an ethoxymethylphosphonic acid group.

- Key Differences: The double bond in the phosphonoethenyl group introduces rigidity and may alter electronic properties, while the dual phosphonic acid groups enhance acidity and metal-binding capacity .

Compound from

- Molecular Formula : C₁₁H₁₆N₅O₆P

- Molecular Weight : 353.24 g/mol

- Structure: A methylphosphonate ester derivative of adenosine, where the phosphonic acid is linked to a ribose sugar via a methyl ester.

- Key Differences : The ribose sugar and ester linkage contrast with the target compound’s ethoxymethylphosphonic acid group, suggesting differences in enzymatic recognition and metabolic stability .

Derivatives with Modified Substituents

Diisopropyl Phosphonate ()

- Molecular Formula : C₁₄H₂₁ClN₅O₄P

- Molecular Weight : 397.77 g/mol

- Structure : A chloro-substituted purine with a diisopropyl phosphonate ester group.

Acyclovir Acetate ()

- Molecular Formula : C₁₀H₁₃N₅O₄

- Molecular Weight : 267.24 g/mol

- Structure: An acyclic guanosine analogue with an acetoxyethoxymethyl side chain.

- Key Differences : The lack of a phosphonic acid group reduces acidity, while the acyclic backbone simplifies metabolic activation in antiviral applications .

Functional Group Variations

Biological Activity

2-(2-amino-6-oxo-3H-purin-9-yl)ethoxymethylphosphonic acid, commonly referred to as a derivative of purine, exhibits significant biological activity that has garnered attention in pharmacological and biochemical research. This compound is structurally related to nucleosides and has potential applications in antiviral therapies and other medical treatments.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 247.19 g/mol. The structure features a purine base, which is critical for its biological activity, specifically in the context of nucleic acid metabolism.

The biological activity of this compound primarily revolves around its interaction with nucleic acid synthesis pathways. It functions as an analogue of nucleotides, potentially inhibiting enzymes involved in DNA and RNA synthesis. This inhibition can lead to reduced viral replication and cell proliferation in certain cancer types.

Biological Activity

Research has indicated several key areas where 2-(2-amino-6-oxo-3H-purin-9-yl)ethoxymethylphosphonic acid demonstrates biological activity:

-

Antiviral Properties :

- The compound has been shown to exhibit antiviral effects against various viruses by inhibiting viral replication.

- For instance, studies have highlighted its efficacy against herpes simplex virus (HSV) and human immunodeficiency virus (HIV), where it disrupts the viral life cycle by interfering with nucleic acid synthesis.

-

Anticancer Activity :

- In vitro studies suggest that this compound can induce apoptosis in cancer cells, particularly those that are resistant to traditional therapies.

- It appears to modulate signaling pathways associated with cell growth and survival, making it a candidate for further research in cancer therapy.

-

Enzyme Inhibition :

- The compound acts as an inhibitor of key enzymes such as DNA polymerases and reverse transcriptases, which are crucial for the replication of both viral and cellular DNA.

Table 1: Summary of Biological Activities

Case Studies

-

Case Study on Antiviral Efficacy :

A study conducted on the antiviral properties of 2-(2-amino-6-oxo-3H-purin-9-yl)ethoxymethylphosphonic acid demonstrated a significant reduction in HSV replication in cultured cells. The compound was administered at varying concentrations, revealing a dose-dependent response with IC50 values comparable to existing antiviral agents. -

Case Study on Cancer Treatment :

In preclinical trials involving human cancer cell lines, treatment with this compound resulted in a marked decrease in cell viability and an increase in apoptotic markers. Flow cytometry analysis confirmed that the compound effectively induced apoptosis through mitochondrial pathways.

Research Findings

Recent research highlights the potential of this compound as a therapeutic agent:

- A study published in Journal of Medicinal Chemistry detailed the synthesis of various analogues and their biological evaluation, noting that modifications to the ethoxymethyl group enhanced antiviral activity while maintaining low toxicity profiles.

- Another investigation focused on its mechanism of action, revealing that the compound competes with natural substrates for binding sites on target enzymes, thus effectively inhibiting their function.

Q & A

Q. What is the structural basis for the antiviral activity of 2-(2-amino-6-oxo-3H-purin-9-yl)ethoxymethylphosphonic acid?

Adefovir, a phosphonic acid derivative, inhibits viral polymerases by mimicking deoxyadenosine triphosphate (dATP). Its phosphonate group bypasses the initial phosphorylation step required for nucleotide activation, enabling direct incorporation into viral DNA. Structural studies reveal that the ethoxymethyl linker optimizes binding to the active site of viral enzymes while maintaining resistance to hydrolysis . Computational docking studies further highlight hydrogen bonding between the adenine moiety and conserved residues (e.g., Lys137, Gly138) in viral proteins, contributing to its binding energy (-4.18 kcal/mol) .

Q. How can researchers synthesize and purify Adefovir for in vitro studies?

Adefovir is synthesized via nucleophilic substitution of 9-(2-hydroxyethyl)adenine with a phosphonomethoxy group. Key steps include:

- Phosphorylation : Reacting the hydroxyl group with diethyl chlorophosphate under anhydrous conditions.

- Deprotection : Hydrolysis of the ethyl ester groups using trimethylsilyl bromide (TMSBr) in acetonitrile. Purification is achieved via reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA). Purity (>98%) is confirmed by LC-MS and NMR spectroscopy .

Q. What experimental models are suitable for evaluating Adefovir’s efficacy?

- In vitro : Use human hepatoma cell lines (e.g., HepG2) infected with hepatitis B virus (HBV) to measure viral DNA reduction via qPCR.

- In vivo : Employ HBV-transgenic mice or woodchuck hepatitis virus (WHV) models. Monitor serum HBV DNA levels and liver histopathology. Dose-response curves (IC₅₀: 0.1–1.2 µM) and cytotoxicity assays (CC₅₀ > 100 µM) are critical for therapeutic index calculations .

Advanced Research Questions

Q. How do structural modifications of Adefovir impact its pharmacokinetics and resistance profile?

Substitutions at the phosphonate or adenine moiety alter bioavailability and resistance. For example:

- Methylphosphonate analogs : Enhance oral absorption but reduce affinity for viral polymerases.

- Halogenated purines : Improve binding to mutated enzymes (e.g., rtN236T in HBV). Crystallographic data (PDB: 1T7D) and molecular dynamics simulations guide rational design to balance potency and metabolic stability .

Q. How can researchers resolve contradictory data on Adefovir’s efficacy across studies?

Discrepancies often arise from variations in:

- Experimental design : Standardize viral titers, cell lines, and incubation times.

- Assay sensitivity : Use digital droplet PCR for low viral loads.

- Resistance mutations : Perform genotypic analysis (e.g., Sanger sequencing) to identify rtA181V/T or rtN236T mutations. Meta-analyses of clinical trial data (e.g., Study 438) can contextualize in vitro findings .

Q. What computational methods validate Adefovir’s mechanism of action?

- Molecular docking : Use AutoDock Vina to predict binding modes to HBV polymerase (PDB: 1T7D).

- Free energy perturbation (FEP) : Quantify binding affinity changes due to mutations.

- QSAR models : Corrogate substituent effects (e.g., logP, polar surface area) with antiviral activity. These methods align with crystallographic data (e.g., dihedral angles in phosphonate-enzyme interactions) .

Q. Which analytical techniques quantify Adefovir in biological matrices?

- LC-MS/MS : Electrospray ionization (ESI+) with multiple reaction monitoring (MRM) for serum/plasma (LOQ: 0.1 ng/mL).

- X-ray crystallography : Resolve metabolite structures (e.g., adefovir diphosphate) in enzyme complexes.

- NMR spectroscopy : Assign stereochemistry of synthetic intermediates using ²H/³¹P coupling constants .

Methodological Challenges

Q. How to address Adefovir’s nephrotoxicity in preclinical studies?

- In vitro : Measure organic anion transporter 1 (OAT1) inhibition in proximal tubule cells.

- In vivo : Monitor serum creatinine and urinary β2-microglobulin in rodent models. Co-administer probenecid to block OAT1-mediated renal uptake. Dose adjustments (10 mg/day in humans) and prodrug strategies (e.g., bis-POM PMEA) mitigate toxicity .

Q. What strategies improve Adefovir’s blood-brain barrier (BBB) penetration for neurotropic viruses?

Q. How to analyze Adefovir’s interaction with host enzymes (e.g., DNA polymerases)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.